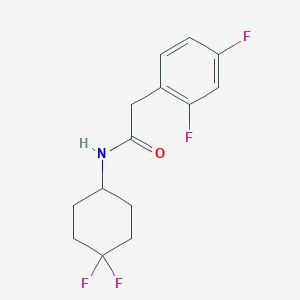
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid (CPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPC has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell proliferation. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has also been shown to disrupt the cell membrane of bacteria, leading to their death. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to scavenge free radicals and inhibit inflammatory mediators, leading to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the disruption of bacterial cell membranes, and the scavenging of free radicals. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has several advantages for lab experiments, including its high purity and stability. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid can also be synthesized using different methods, allowing for optimization of yields. However, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid, including the development of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid-based drugs for cancer therapy and antimicrobial agents. Additionally, further studies are needed to understand the mechanisms underlying 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid's antioxidant and anti-inflammatory properties. Moreover, the optimization of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid synthesis methods and the development of new methods for 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid synthesis are also potential future directions for research on 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid.
Conclusion:
In conclusion, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has shown promising results in inhibiting cancer cell growth, antimicrobial activity, and antioxidant and anti-inflammatory properties. However, further research is needed to fully understand 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid's potential and limitations.
合成方法
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 5-chloro-2-amino-1H-imidazole-4-carboxylic acid with phenyl isocyanate and then with methyl chloroformate. Another method involves the reaction of 5-chloro-2-amino-1H-imidazole-4-carboxylic acid with phenyl isocyanate and then with ethyl chloroformate. These methods have been optimized to obtain high yields of 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid.
科学研究应用
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has also been studied for its antimicrobial properties, showing promising results against various bacterial strains. Additionally, 5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
5-chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-9-8(10(17)18)14-11(15-9)16-12(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,17,18)(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITWLWHCZUPTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=C(N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(phenylmethoxycarbonylamino)-1H-imidazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

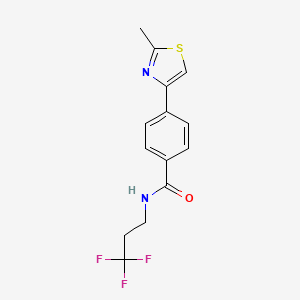
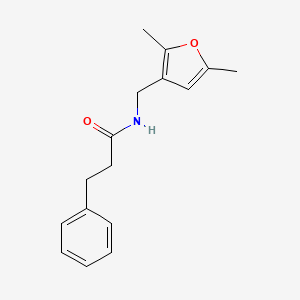
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

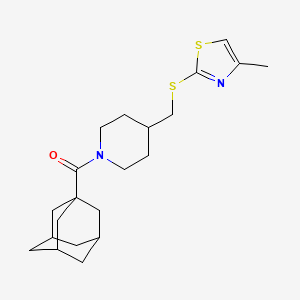
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)
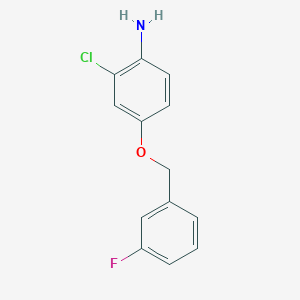
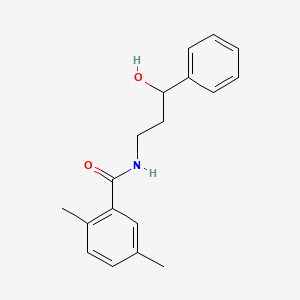
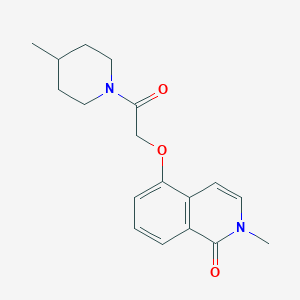
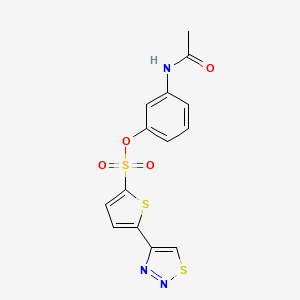
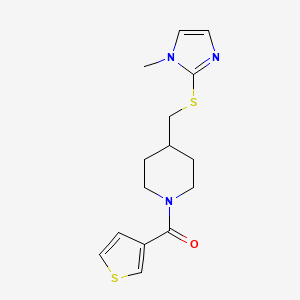
![5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2941088.png)
![3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2941090.png)
